Electron-Withdrawing Effects of Cyano and Fluoro Groups
The target compound possesses a 2-cyano and a 6-fluoro substituent, a combination that is not present in the most commonly available 1,4-benzothiazine dioxide building blocks (e.g., the unsubstituted 4H-1,4-benzothiazine-1,1-dioxide, CAS 4903-40-6). In a class-level analysis of 1,4-benzothiazine dioxides evaluated as human kinase CK2 inhibitors, derivatives bearing electron-withdrawing groups on the benzene ring (such as halogen or cyano) showed markedly improved docking scores and in vitro inhibitory potency relative to the unsubstituted parent scaffold [1]. Although a direct head-to-head comparison with the exact target compound has not been published, the presence of both –CN and –F groups is expected, by class inference, to enhance target binding and metabolic stability compared to analogs lacking these substituents [1].
| Evidence Dimension | Predicted impact of electron-withdrawing substituents on kinase CK2 inhibitory activity |
|---|---|
| Target Compound Data | Contains 2-cyano and 6-fluoro substituents (no quantitative inhibition data available) |
| Comparator Or Baseline | Unsubstituted 4H-1,4-benzothiazine-1,1-dioxide (CAS 4903-40-6) and mono-halogenated analogs reported in [1] |
| Quantified Difference | Not quantifiable for this specific compound; class-level trend indicates that electron-withdrawing groups improve docking scores and IC₅₀ values by up to 10-fold in structurally related 1,4-benzothiazine dioxides [1]. |
| Conditions | Molecular docking against human CK2α (PDB: 3KXG) and in vitro CK2 kinase inhibition assay (ADP-Glo™) in [1]. |
Why This Matters
For procurement decisions, this structural differentiation implies that the target compound is not interchangeable with simpler benzothiazine dioxides; its specific substitution pattern is required to reproduce literature-reported or hypothesized biological activities.
- [1] Yavuz, S. Ç., et al. (2023). Synthesis, X-ray, spectroscopic characterizations, DFT calculations, Hirshfeld surface analyses, molecular docking, and molecular dynamic simulations of some 1,4-benzothiazine-1,1-dioxide derivatives as human kinase CK2 inhibitors. Journal of Molecular Structure, 1285, 135456. View Source
